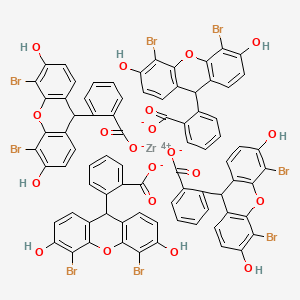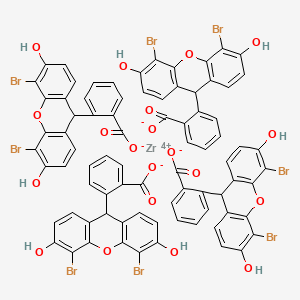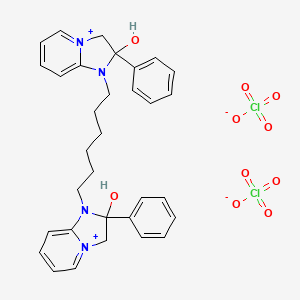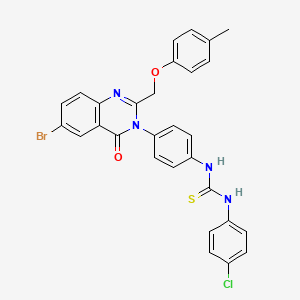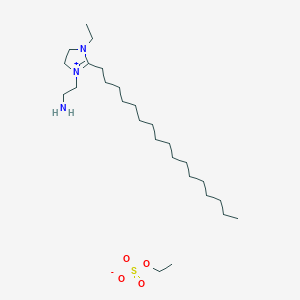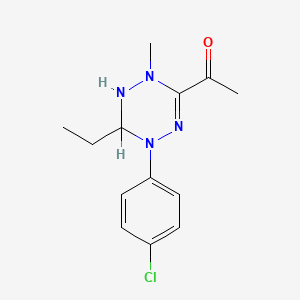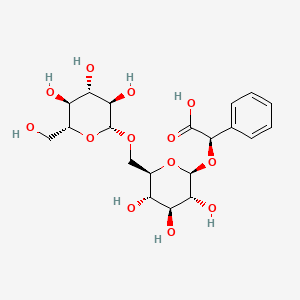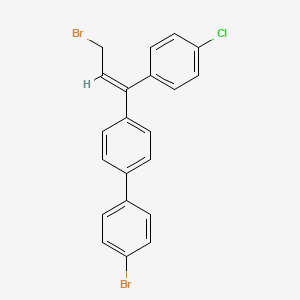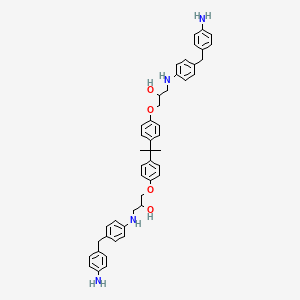
1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Condensation reactions: These are used to form the core structure by linking aromatic rings through isopropylidene bridges.
Amination reactions: Introduction of amino groups to the aromatic rings.
Hydroxylation: Addition of hydroxyl groups to the propan-2-ol moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of aromatic nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
作用機序
The mechanism by which 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to:
Bind to active sites: Inhibiting or activating enzymes.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With other molecules, affecting their stability and function.
類似化合物との比較
Similar Compounds
Bisphenol A: Shares a similar isopropylidene bridge but lacks the additional aromatic and amino groups.
Bisphenol S: Contains sulfone groups instead of the hydroxyl and amino groups found in 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol).
Uniqueness
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is unique due to its combination of multiple aromatic rings, isopropylidene bridges, and functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
97552-63-1 |
|---|---|
分子式 |
C47H52N4O4 |
分子量 |
736.9 g/mol |
IUPAC名 |
1-[4-[(4-aminophenyl)methyl]anilino]-3-[4-[2-[4-[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C47H52N4O4/c1-47(2,37-11-23-45(24-12-37)54-31-43(52)29-50-41-19-7-35(8-20-41)27-33-3-15-39(48)16-4-33)38-13-25-46(26-14-38)55-32-44(53)30-51-42-21-9-36(10-22-42)28-34-5-17-40(49)18-6-34/h3-26,43-44,50-53H,27-32,48-49H2,1-2H3 |
InChIキー |
JVBXZQJFONRBGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)CC3=CC=C(C=C3)N)O)C4=CC=C(C=C4)OCC(CNC5=CC=C(C=C5)CC6=CC=C(C=C6)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



